molecular formula C25H22N2O4 B3312107 3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946292-96-2

3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B3312107
CAS No.: 946292-96-2
M. Wt: 414.5 g/mol
InChI Key: PIGUMLRAUDONQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine core. Its structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a pyridin-4-ylmethyl substituent at position 7.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-20-7-8-22-21(14-27(15-30-22)13-17-9-11-26-12-10-17)24(20)31-25(28)23(16)18-3-5-19(29-2)6-4-18/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGUMLRAUDONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=NC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

The compound's molecular formula is C25H22N2O4C_{25}H_{22}N_{2}O_{4} with a molecular weight of 414.5 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine framework that is modified with methoxy and pyridine groups, which are known to influence biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, the compound's structural analogs have shown promising results against various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low nanomolar range against EGFR mutant cell lines, suggesting that modifications to the chromeno structure can enhance antitumor efficacy .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
B1H19750.013
B2A549>0.050
B3NCI-H4600.440

Anti-Ischaemic Activity

In vivo studies have demonstrated the anti-ischaemic effects of related compounds in models of bilateral common carotid artery occlusion. The compounds were tested in Kunming mice, with results indicating a significant reduction in ischaemic damage when administered prior to occlusion .

Table 2: Anti-Ischaemic Effects

TreatmentIschaemic Damage (%)
Control80
Compound Treatment40

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the methoxy group significantly enhances the lipophilicity and possibly the binding affinity of the compound to target proteins involved in tumor growth and angiogenesis. The pyridine moiety is also crucial for interaction with specific biological targets such as kinases .

Case Studies

  • EGFR Inhibition : A study focused on compounds structurally related to our compound showed that modifications at the pyridine position led to increased selectivity for mutant forms of EGFR, which are prevalent in non-small cell lung cancer . The most effective compound exhibited over 90% inhibition at a concentration of 0.1 µM.
  • Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays using MTT assays across different cancer cell lines, confirming that structural modifications can lead to enhanced cytotoxicity against resistant cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name (Source) R1 (Position 3) R2 (Position 9) Key Properties/Bioactivity
Target Compound 4-Methoxyphenyl Pyridin-4-ylmethyl High lipophilicity (methoxy); potential for π-π interactions (pyridine) .
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one () 4-Methoxyphenyl 4-Methylbenzyl Similar lipophilicity but lacks pyridine’s electronic effects; no bioactivity reported.
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one () 4-Chlorophenyl Thiophen-2-ylmethyl Increased electronegativity (Cl); thiophene may enhance metabolic stability .
Ferrocenyl derivatives (e.g., 12b, 13) () Varied (e.g., dimethylamino) Ferrocenyl groups Demonstrated in vitro antimalarial and antitrypanosomal activity ; high purity (>99% HPLC) .
9-(4-Ethylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one () 4-Methyl 4-Ethylphenyl Ethyl group increases steric bulk; no reported bioactivity.

Key Observations:

Substituent Effects on Bioactivity: The ferrocenyl derivatives () exhibit pronounced antiparasitic activity, attributed to redox-active iron centers and enhanced cellular uptake . In contrast, the target compound’s pyridine group may favor interactions with enzymatic targets (e.g., kinases or proteases) but requires empirical validation. Chlorophenyl () and methoxyphenyl groups (Target, ) modulate electronic properties, affecting binding affinity and solubility.

Synthetic Considerations :

  • The pyridin-4-ylmethyl group in the target compound likely requires specialized coupling reagents (e.g., Pd-catalyzed cross-coupling) compared to simpler alkyl/aryl substitutions (e.g., 4-methylbenzyl in ) .
  • Ferrocenyl analogs () involve Mannich-type reactions or reductive amination, highlighting divergent synthetic pathways .

Physicochemical Properties :

  • Lipophilicity : Methoxy (Target) > Chloro () > Ferrocenyl ().
  • Solubility : Pyridine (Target) and thiophene () may improve aqueous solubility relative to ferrocenyl groups.

Q & A

Q. What strategies enable enantioselective synthesis of this compound’s chiral centers?

  • Methodological Answer :
  • Chiral catalysts : Use (R)-BINOL-phosphoric acid for asymmetric cyclization (ee >90%) .
  • Chromatographic resolution : Chiralpak AD-H columns separate enantiomers with hexane/isopropanol .
  • Crystallization-induced diastereomer resolution : Pair with chiral carboxylic acids (e.g., tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.